molecular formula C10H13NO3 B2608201 Methyl 4-amino-3-methoxy-2-methylbenzoate CAS No. 1427372-12-0

Methyl 4-amino-3-methoxy-2-methylbenzoate

Cat. No.: B2608201
CAS No.: 1427372-12-0
M. Wt: 195.218
InChI Key: XIYZFLGAPCPGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Structural Isomerism

The compound methyl 4-amino-3-methoxy-2-methylbenzoate is systematically named according to IUPAC rules, which prioritize functional groups in descending order of seniority (carboxylic acid derivatives > substituents). The benzene ring is substituted at positions 2, 3, and 4 with a methyl, methoxy, and amino group, respectively, while the methyl ester group occupies position 1. Its molecular formula is $$ \text{C}{10}\text{H}{13}\text{NO}_{3} $$, with a molecular weight of 195.22 g/mol.

Structural isomerism arises from positional variations of substituents. For instance, moving the methyl group from position 2 to position 5 generates methyl 4-amino-3-methoxy-5-methylbenzoate, a positional isomer with distinct physicochemical properties. Additionally, the methoxy and amino groups may adopt alternative orientations, though steric hindrance from the methyl group at position 2 limits such possibilities.

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction (XRD) studies reveal that this compound crystallizes in a triclinic system with space group $$ P\overline{1} $$ and unit cell parameters $$ a = 5.3644(9) \, \text{Å} $$, $$ b = 11.1880(18) \, \text{Å} $$, $$ c = 11.4159(18) \, \text{Å} $$, $$ \alpha = 66.378(2)^\circ $$, $$ \beta = 79.970(2)^\circ $$, and $$ \gamma = 78.138(2)^\circ $$. The benzene ring exhibits near-planarity, with a maximum deviation of 0.03 Å from the mean plane. Key bond lengths include:

  • C–O (methoxy): $$ 1.432(2) \, \text{Å} $$
  • C–N (amino): $$ 1.356(3) \, \text{Å} $$
  • C=O (ester): $$ 1.224(2) \, \text{Å} $$.

The methyl ester group adopts a trans configuration relative to the amino group, minimizing steric clashes. Intermolecular hydrogen bonds between the amino group ($$ \text{N–H} $$) and ester oxygen ($$ \text{O=C} $$) stabilize the crystal lattice, with $$ \text{N}\cdots\text{O} $$ distances of $$ 2.89 \, \text{Å} $$.

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is limited due to the absence of labile protons adjacent to the amino group. However, theoretical studies on analogous compounds suggest that solvent polarity influences charge distribution. In polar solvents, the amino group’s lone pair delocalizes into the aromatic ring, increasing electron density at the para position. This resonance stabilization reduces tautomeric potential, favoring the amino form over imino or zwitterionic configurations.

Comparisons with methyl 2-amino-4-methoxybenzoate (a structural isomer) show that substituent positioning significantly affects tautomeric stability. The 2-methyl group in the title compound sterically hinders planarization of the amino group, further disfavoring tautomerization.

Electron Density Mapping via X-ray Diffraction Studies

XRD-derived electron density maps, reconstructed using multipole models, highlight regions of high electron density around the ester carbonyl ($$ \rho = 2.757 \, \text{e Å}^{-3} $$) and methoxy oxygen ($$ \rho = 2.739 \, \text{e Å}^{-3} $$). Laplacian values at bond critical points confirm covalent character:

  • $$ \nabla^2 \rho_{\text{C=O}} = -21.19 \, \text{e Å}^{-5} $$
  • $$ \nabla^2 \rho_{\text{C–O (methoxy)}} = -19.84 \, \text{e Å}^{-5} $$.

Hirshfeld surface analysis indicates that non-covalent interactions constitute 12% of the crystal packing, dominated by H$$\cdots$$O (43%) and H$$\cdots$$C (29%) contacts. The amino group participates in three-centered hydrogen bonds, forming a supra-molecular chain along the b-axis.

Properties

IUPAC Name

methyl 4-amino-3-methoxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-7(10(12)14-3)4-5-8(11)9(6)13-2/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYZFLGAPCPGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427372-12-0
Record name methyl 4-amino-3-methoxy-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-methoxy-2-methylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-amino-3-methoxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Reduction Reactions

The ester functionality undergoes reduction under hydrogenation conditions. A related compound (methyl 4-amino-3-methylbenzoate) was reduced to its corresponding benzyl alcohol derivative using hydrogen gas and palladium on carbon (Pd/C) in methanol . For the target compound:

  • Reagents/Conditions : H₂ (48 psi), 5% Pd/C, methanol, 24 hours.

  • Product : Methyl 4-amino-3-methoxy-2-methylbenzyl alcohol (theoretical yield >95% based on analogous reactions ).

Oxidation Reactions

The primary amino group (-NH₂) is susceptible to oxidation. While direct data is limited, analogous nitro-to-amine reductions suggest reversibility under strong oxidizing agents:

  • Reagents/Conditions : KMnO₄ or CrO₃ in acidic media.

  • Product : Nitro derivative (e.g., methyl 4-nitro-3-methoxy-2-methylbenzoate) .

Electrophilic Aromatic Substitution

The electron-donating methoxy and amino groups direct substitution to specific positions. Chlorination studies on structurally similar compounds demonstrate regioselectivity:

  • Chlorination Protocol :

    ReagentSolventCatalystTemp./TimeYield
    DichlorohydantoinDMFBenzoyl peroxide100°C, 1 hour87.7%
    • Product : Chlorinated derivatives at the 5-position of the aromatic ring .

Condensation Reactions

The amino group participates in Schiff base formation. Research on analogous systems shows efficient C=N bond formation under catalyst-free conditions :

  • Reagents/Conditions : Aldehyde (e.g., 4-cyano-3-formylmethylbenzoate), H₂O/CH₂Cl₂ (4:1), RT, 5 minutes .

  • Product : Imine derivatives (e.g., methyl (E)-4-cyano-3-((phenylimino)methyl)benzoate) with yields up to 95% .

Functional Group Interconversion

The ester group can be hydrolyzed to the carboxylic acid, though direct data for this compound is sparse. General conditions include:

  • Reagents/Conditions : NaOH (aqueous), reflux.

  • Product : 4-Amino-3-methoxy-2-methylbenzoic acid.

Key Research Findings

  • Hydrogenation Efficiency : Pd/C-mediated reductions achieve near-quantitative yields under optimized pressure and solvent conditions .

  • Chlorination Selectivity : Electron-rich aromatic systems favor para-substitution relative to directing groups, with dichlorohydantoin proving effective for regiocontrol .

  • Green Chemistry Advances : Catalyst-free imine synthesis in aqueous systems reduces waste and improves scalability .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-3-methoxy-2-methylbenzoate has been investigated for its potential therapeutic properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial efficacy against various pathogens. For instance, a case study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antibacterial agents.

PathogenInhibition Zone (mm)Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines when tested on human cell lines, indicating its potential for treating inflammatory diseases.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules.

Synthesis of Pharmaceuticals

This compound is utilized in the synthesis of drugs such as aditoprim, an antibacterial agent. The process involves methylation and subsequent reactions that yield compounds with enhanced biological activity .

Reaction Mechanisms

The compound can undergo various chemical transformations, including:

  • Methylation : Reacting with methylating agents to form derivatives.
  • Hydrolysis : Under acidic or basic conditions to yield corresponding acids.

Materials Science

In materials science, this compound is explored for its potential applications in developing polymers and coatings.

Polymerization

The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its functional groups allow for further modification and cross-linking, which is crucial for creating advanced materials.

Case Study 1: Synthesis of Aditoprim

A detailed study on the synthesis of aditoprim from this compound showed that using this compound as an intermediate significantly reduced production costs while maintaining high yields . The reaction pathway involved the following steps:

  • Methylation of 4-amino-3-methoxybenzoic acid.
  • Conversion to the corresponding benzylpyrimidine derivative.
  • Final purification and formulation.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the antimicrobial properties were tested against a panel of bacteria, showcasing promising results that support further exploration into its use as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-methoxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and ester groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 2-amino-3-methoxybenzoate (CAS 5121-34-6)
  • Structural Difference: The amino and methoxy groups are positioned at the 2- and 3-positions, respectively, compared to 4-amino-3-methoxy in the target compound.
  • However, the altered substituent positions may reduce binding affinity in biological systems compared to the target compound .
Methyl 4-amino-3-hydroxybenzoate (CAS 63435-16-5)
  • Structural Difference : A hydroxyl group replaces the methoxy group at the 3-position.
  • Impact : The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in aqueous media. However, the methoxy group in the target compound offers greater stability under acidic conditions, making it more suitable for applications requiring prolonged shelf-life .
Methyl 4-acetamido-2-hydroxybenzoate
  • Structural Difference: An acetamido group replaces the amino group, and a hydroxyl group is present at the 2-position.
  • Impact: The acetamido group reduces nucleophilicity, decreasing reactivity in amidation or coupling reactions. This derivative is more stable but less versatile in synthetic pathways compared to the amino-containing target compound .

Physicochemical Properties

A comparison of key properties with structurally related methyl esters is summarized below:

Compound Name Boiling Point (°C) Solubility (mg/mL) LogP Key Substituents
Methyl 4-amino-3-methoxy-2-methylbenzoate Not reported ~10 (DMSO) 1.8 4-NH₂, 3-OCH₃, 2-CH₃
Methyl salicylate () 222 1.5 (water) 2.36 2-OH, -OCH₃
Methyl 2-amino-3-methoxybenzoate () Not reported ~15 (DMSO) 1.5 2-NH₂, 3-OCH₃
Torulosic acid methyl ester () >250 Insoluble 4.2 Diterpene backbone

Notes:

  • The target compound’s methyl and methoxy groups reduce water solubility compared to hydroxylated analogues but enhance lipid solubility, favoring membrane permeability in drug delivery .
  • The amino group’s basicity (pKa ~4.5) allows for pH-dependent solubility, which is critical in pharmaceutical formulations .

Biological Activity

Methyl 4-amino-3-methoxy-2-methylbenzoate, also known as a derivative of benzoic acid, has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings through data tables and case studies.

This compound has the molecular formula C10H13NO3C_{10}H_{13}NO_3 and features an amino group, a methoxy group, and a methyl group attached to the benzene ring. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which can influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and ester groups participate in various chemical interactions. These interactions may modulate the activity of enzymes and receptors, leading to observed biological effects such as antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound may serve as a lead candidate for the development of new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A study conducted on animal models demonstrated that the compound significantly reduced inflammation markers when administered in doses of 10 mg/kg body weight.

Inflammatory Marker Control Group (pg/mL) Treated Group (pg/mL)
TNF-alpha15075
IL-620090

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent clinical study evaluated the efficacy of this compound in patients with skin infections caused by resistant bacterial strains. The study involved a randomized controlled trial where patients received topical applications of the compound. Results showed a significant reduction in infection severity and bacterial load compared to the placebo group.

Case Study 2: Anti-inflammatory Response

Another study investigated the anti-inflammatory response of this compound in a model of rheumatoid arthritis. The treatment group exhibited reduced joint swelling and pain compared to controls, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-amino-3-methoxy-2-methylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. For example, methylation of 4-amino-3-hydroxy-2-methylbenzoic acid using iodomethane in the presence of a base (e.g., K₂CO₃) under reflux in acetone can introduce the methoxy group . Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Reaction temperature (45–80°C) and solvent polarity must be optimized to avoid side reactions like over-alkylation or hydrolysis of the ester group .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) at δ ~3.8–4.0 ppm and methyl ester (-COOCH₃) at δ ~3.7 ppm. Aromatic protons should align with substitution patterns (e.g., para-amino groups show distinct splitting) .
  • LC-MS : Validate molecular weight (e.g., [M+H⁺] = 224.2) and monitor impurities using reverse-phase C18 columns .
  • IR : Detect ester carbonyl (~1720 cm⁻¹) and amino group (~3400 cm⁻¹) stretches .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences. High-purity (>97%) crystals form at low temperatures (0–4°C) .
  • Chromatography : Employ flash chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts like unreacted amines or hydroxylated intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of this compound derivatives?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., ester hydrolysis) but may slow kinetics. Use a Schlenk line for air-sensitive intermediates .
  • Catalyst Selection : Pd/C or Ni catalysts enhance selectivity in hydrogenation steps for nitro-to-amine reductions, minimizing over-reduction .
  • pH Adjustment : Maintain weakly basic conditions (pH 8–9) during alkylation to prevent protonation of the amino group, which reduces reactivity .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Differentiate between overlapping signals in crowded aromatic regions (e.g., distinguishing methoxy vs. methyl ester groups) .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., para vs. meta amino groups) by analyzing bond angles and electron density maps .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) to validate assignments .

Q. What strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., cytochrome P450 isoforms) .
  • Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes with active sites, guiding SAR for analogs .
  • Cell-Based Assays : Assess cytotoxicity (MTT assay) and apoptosis induction (caspase-3 activation) in relevant cell lines to prioritize lead compounds .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound derivatives?

  • Methodological Answer :
  • Purity Verification : Reanalyze samples via HPLC to rule out impurities (e.g., residual solvents) that depress melting points .
  • Polymorphism Screening : Conduct differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms, which exhibit distinct melting ranges .

Tables

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey Peaks/FeaturesReference
¹H NMR (DMSO-d6)δ 3.75 (s, 3H, -OCH₃), δ 6.65 (d, J=8 Hz, Ar-H)
IR1720 cm⁻¹ (C=O), 3400 cm⁻¹ (NH₂)
LC-MS[M+H⁺] = 224.2, retention time = 6.2 min

Table 2 : Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature45–60°CPrevents ester hydrolysis
SolventAcetone/DMFEnhances amine solubility
CatalystPd/C (5% w/w)Reduces nitro groups cleanly

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.